molecular formula C13H10N4O3S2 B12748848 4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide CAS No. 214916-46-8

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide

Cat. No.: B12748848
CAS No.: 214916-46-8
M. Wt: 334.4 g/mol
InChI Key: ZJSSIJMWNIOVIU-UHFFFAOYSA-N
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Description

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential pharmacological applications. This compound belongs to the class of thiadiazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide typically involves the Curtius rearrangement of appropriate sulfamoylacylazides. These azides are prepared from known starting materials through a series of chemical reactions . The reaction conditions often include the use of solvents and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with potential variations in biological activity.

    Substitution: Substitution reactions, particularly at the nitrogen or sulfur atoms, can yield a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively inhibit voltage-dependent calcium channels sets it apart from other similar compounds.

Properties

CAS No.

214916-46-8

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[1,1,3-trioxo-2-(pyridin-3-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile

InChI

InChI=1S/C13H10N4O3S2/c14-3-5-16-11-8-21-9-12(11)22(19,20)17(13(16)18)7-10-2-1-4-15-6-10/h1-2,4,6,8-9H,5,7H2

InChI Key

ZJSSIJMWNIOVIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N

Origin of Product

United States

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